2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile CAS 764651-70-9
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile CAS 764651-70-9
An In-depth Technical Guide to 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS 764651-70-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, with CAS number 764651-70-9, is a substituted pyridylacetonitrile that holds significant potential as a versatile building block in contemporary drug discovery. Its structure is characterized by a pyridine core, a common motif in pharmaceuticals, decorated with a nucleophilic dimethylamino group at the 6-position, a methyl group at the 4-position, and a reactive acetonitrile moiety at the 3-position. This unique arrangement of functional groups offers multiple avenues for synthetic elaboration, making it an attractive starting point for the synthesis of complex heterocyclic systems and targeted libraries for screening.
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to engage in favorable interactions with a wide range of biological targets.[1] The electron-donating dimethylamino group enhances the nucleophilicity of the pyridine ring and can act as a hydrogen bond acceptor, while the acetonitrile group serves as a valuable synthon for the introduction of various other functionalities. This guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic route, anticipated analytical characterization, and the potential reactivity and applications of this compound, drawing upon established chemistry of analogous structures to provide a solid foundation for its use in research and development.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 764651-70-9 | [2] |
| Molecular Formula | C₁₀H₁₃N₃ | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
| SMILES | CN(C)c1cc(C)c(CC#N)cn1 | [2] |
| InChI Key | YEYUOWPIFKOKHW-UHFFFAOYSA-N | [2] |
| Predicted Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in non-polar solvents like hexanes. | Inferred from related structures[3] |
| Predicted pKa | The pyridine nitrogen is expected to be basic, with a pKa likely in the range of 5-7. | Inferred from pyridine chemistry |
Proposed Synthesis Pathway
Step-by-Step Synthesis Protocol (Proposed):
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Selective Amination: The synthesis commences with the selective nucleophilic aromatic substitution of 2,6-dichloro-4-methyl-3-nitropyridine. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to steric hindrance from the adjacent methyl group.
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Reactants: 2,6-dichloro-4-methyl-3-nitropyridine (1.0 eq.), Dimethylamine (2.0 M in THF, 1.5 eq.), Potassium Carbonate (2.0 eq.).
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Solvent: Dimethyl sulfoxide (DMSO).
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Procedure: To a solution of the starting material in DMSO, add potassium carbonate followed by the dropwise addition of dimethylamine solution at room temperature. The reaction is then heated to 80-100 °C and monitored by TLC until completion. The product, 2-chloro-6-(dimethylamino)-4-methyl-3-nitropyridine, is isolated by aqueous workup and extraction.
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Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine.
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Reactants: 2-Chloro-6-(dimethylamino)-4-methyl-3-nitropyridine (1.0 eq.), Iron powder (5.0 eq.), Hydrochloric acid (catalytic).
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Solvent: Ethanol/Water mixture.
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Procedure: A mixture of the nitro-compound and iron powder in ethanol/water is heated to reflux. A small amount of concentrated HCl is added to initiate the reaction. After completion, the reaction is filtered hot through celite, and the solvent is removed under reduced pressure to yield 6-(dimethylamino)-4-methyl-3-aminopyridine.
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Sandmeyer Reaction: The resulting aminopyridine is converted to the corresponding iodide via a Sandmeyer-type reaction.
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Reactants: 6-(Dimethylamino)-4-methyl-3-aminopyridine (1.0 eq.), Sodium nitrite (1.2 eq.), Hydrochloric acid, Potassium iodide (1.5 eq.).
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Procedure: The aminopyridine is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After stirring for 30 minutes, a solution of potassium iodide in water is added, and the reaction is allowed to warm to room temperature and then heated to 60 °C until nitrogen evolution ceases. The product, 6-(dimethylamino)-4-methyl-3-iodopyridine, is isolated by extraction.
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Cyanation: The final step involves a palladium-catalyzed cyanation of the iodopyridine to introduce the acetonitrile moiety.
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Reactants: 6-(Dimethylamino)-4-methyl-3-iodopyridine (1.0 eq.), Zinc cyanide (0.6 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
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Solvent: Anhydrous Dimethylformamide (DMF).
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Procedure: The iodopyridine, zinc cyanide, and palladium catalyst are combined in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with a suitable solvent like ethyl acetate, and washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the final compound, 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.
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Anticipated Spectroscopic Characterization
Full spectroscopic characterization is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be anticipated:
¹H NMR (400 MHz, CDCl₃):
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δ ~7.5-8.0 ppm (s, 1H): Aromatic proton at the 2-position of the pyridine ring.
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δ ~6.5-6.8 ppm (s, 1H): Aromatic proton at the 5-position of the pyridine ring.
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δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂CN).
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δ ~3.1 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).
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δ ~2.4 ppm (s, 3H): Methyl protons at the 4-position of the pyridine ring (-CH₃).
¹³C NMR (100 MHz, CDCl₃):
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δ ~160 ppm: C6 (carbon bearing the dimethylamino group).
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δ ~150 ppm: C2.
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δ ~148 ppm: C4.
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δ ~120 ppm: C3.
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δ ~118 ppm: Nitrile carbon (-CN).
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δ ~105 ppm: C5.
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δ ~38 ppm: Dimethylamino carbons (-N(CH₃)₂).
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δ ~20 ppm: Methylene carbon (-CH₂CN).
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δ ~18 ppm: C4-Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy (ATR):
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~2250 cm⁻¹: Sharp, medium intensity peak characteristic of the C≡N stretch of the nitrile group.
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~2800-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.
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~1580-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
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~1200-1350 cm⁻¹: C-N stretching of the dimethylamino group.
Mass Spectrometry (ESI+):
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Expected [M+H]⁺: 176.1182 (for C₁₀H₁₄N₃⁺).
Reactivity and Synthetic Potential
The synthetic utility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile stems from the reactivity of its functional groups, particularly the acetonitrile moiety.
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Reactions of the Nitrile Group:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetic acid, a valuable intermediate for amide couplings.
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Reduction: The nitrile can be reduced to a primary amine, 2-(6-(dimethylamino)-4-methylpyridin-3-yl)ethanamine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This introduces a flexible two-carbon linker to an amino group, useful for building larger molecules.
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Cycloadditions: The nitrile can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
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Reactions of the Methylene Group:
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The methylene group adjacent to the nitrile and the pyridine ring is activated and can be deprotonated with a suitable base. The resulting carbanion can then react with various electrophiles, allowing for alkylation, acylation, and condensation reactions at this position. This reactivity is a cornerstone of pyridylacetonitrile chemistry.[4][5]
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Applications in Drug Discovery
Given the prevalence of the substituted pyridine scaffold in approved drugs, this compound is a prime candidate for use in the synthesis of novel therapeutic agents. The structural motifs present suggest potential applications in areas such as:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the hinge region of the kinase active site. The functional groups on this molecule provide handles for constructing compounds that could target various kinases.
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GPCR Ligands: The pyridine nitrogen and dimethylamino group can act as key pharmacophoric features for interaction with G-protein coupled receptors.
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Central Nervous System (CNS) Agents: The ability of the pyridine scaffold to cross the blood-brain barrier makes it a common feature in drugs targeting the CNS.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling substituted pyridines and nitriles should be followed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
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Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with care.
Conclusion
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a promising, yet underexplored, building block for medicinal chemistry and organic synthesis. Its combination of a privileged pyridine scaffold with strategically placed, reactive functional groups makes it a valuable tool for the construction of novel, complex molecules with potential biological activity. This guide provides a foundational understanding of its properties, a practical proposed synthesis, and a roadmap for its synthetic manipulation, empowering researchers to unlock its potential in their drug discovery and development endeavors.
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